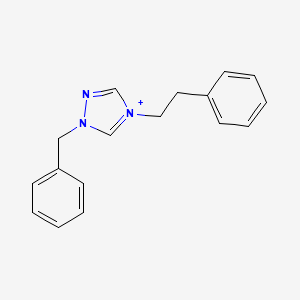
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl is a complex chemical compound used in various industrial and scientific applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl involves the telomerization of 2-Propenoic acid with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl. The reaction is typically initiated using peroxydisulfuric acid ((HO)S(O)22O2) disodium salt . The reaction conditions include controlled temperature and pH to ensure the proper formation of the telomer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain the quality and yield of the product. The final product is then purified and tested for its chemical properties before being used in various applications .
化学反応の分析
Types of Reactions
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .
科学的研究の応用
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, making it effective in applications such as drug delivery and polymer synthesis. Its phosphinic acid group allows it to participate in various chemical reactions, enhancing its versatility .
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt
- 2-Propenoic acid, 2-methyl-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl is unique due to its specific combination of functional groups. This combination provides it with enhanced reactivity and stability, making it suitable for a wider range of applications. Its ability to form strong bonds and participate in various chemical reactions sets it apart from other similar compounds .
特性
CAS番号 |
156105-39-4 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



